RO 4-1284
Description
Historical Context and Development of RO 4-1284
The development of RO 4-1284 originates from the broader exploration of benzoquinolizine derivatives, a class of compounds known for their effects on the central nervous system. scispace.com Research into these molecules was driven by the need to understand the metabolic pathways and storage mechanisms of monoamines like norepinephrine (B1679862) and 5-hydroxytryptamine (serotonin). semanticscholar.org Developed by Hoffmann-La Roche, RO 4-1284, chemically known as 2-hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydrobenzo[a]chinolizine, emerged as a potent agent for depleting these neurotransmitters from their storage sites. nih.govahajournals.org Early studies, some dating back to the 1970s, established its effects on inducing symptoms like ptosis (eyelid drooping), hypothermia, and sedation in animal models, which are characteristic outcomes of monoamine depletion. nih.gov This made it an invaluable tool for investigating the role of these neurotransmitters in various physiological processes and for studying the potential mechanisms of antidepressant drugs. nih.gov
Classification and Role as a Research Tool Compound
RO 4-1284 is classified as a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.gov VMAT2 is a protein located on the membrane of synaptic vesicles within neurons, responsible for pumping monoamine neurotransmitters (such as dopamine (B1211576), norepinephrine, and serotonin) from the cytoplasm into the vesicles for storage and subsequent release.
By inhibiting VMAT2, RO 4-1284 prevents the loading of these neurotransmitters into vesicles. nih.gov This leads to their accumulation in the cytoplasm, where they are vulnerable to degradation by enzymes like monoamine oxidase. The net effect is a depletion of the available pool of monoamines that can be released into the synapse. nih.gov This specific mechanism of action makes RO 4-1284 an essential research tool. ncats.io It allows scientists to create a transient and reversible state of monoamine depletion, enabling the study of the consequences of reduced monoaminergic signaling in various experimental contexts, from cellular assays to behavioral studies in animals. nih.govresearchgate.netnih.gov For instance, it has been used to investigate the mechanisms of neurotoxicity and the effects of psychostimulants. nih.gov
Table 1: Key Research Findings with RO 4-1284
| Research Area | Key Finding | Reference |
|---|---|---|
| Monoamine Depletion | Produces symptoms like ptosis, hypothermia, and sedation in mice by depleting monoamines. | nih.gov |
| VMAT2 Inhibition | Acts as a reversible inhibitor of VMAT2, preventing the uptake of monoamines into synaptic vesicles. | nih.govnih.gov |
| Neurotoxicity Studies | Pretreatment with RO 4-1284 can protect against MDMA-induced neurotoxicity, likely by depleting catecholamines prior to MDMA exposure. | nih.gov |
| Spinal Cord Seizures | Decreases spinal cord norepinephrine levels, which correlates with a facilitating effect on electrically-induced seizures in rats. | nih.gov |
Structural Classifications: Benzoquinolizine Derivatives
RO 4-1284 belongs to the chemical class of benzoquinolizine derivatives. scispace.com This structural family is characterized by a core benzo[a]quinolizine ring system. These compounds are recognized for their profound influence on the central and autonomic nervous systems, largely due to their ability to interfere with monoamine storage. scispace.com Another well-known member of this class is tetrabenazine (B1681281), which also functions as a VMAT inhibitor. scispace.com The specific substitutions on the benzoquinolizine scaffold of RO 4-1284 are responsible for its distinct pharmacological profile, including its potency and reversibility as a VMAT2 inhibitor. researchgate.net The study of various benzoquinoline and benzoquinolizine derivatives continues to be an active area of research for developing new therapeutic agents for a range of conditions, including cancer and bacterial infections. mdpi.comnih.gov
Table 2: Chemical Properties of RO 4-1284
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H33NO3 | scbt.comnih.gov |
| Molecular Weight | 347.49 g/mol | scbt.comnih.gov |
| CAS Number | 303-75-3 | scbt.com |
| IUPAC Name | 2-ethyl-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-ol | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMGCULOKMBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952665 | |
| Record name | 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-75-3 | |
| Record name | 2-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 4-1284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,2,3,4,5,6,7-hexahydrobenzo[a]chinolizine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-4-1284 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S3M5M720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Ro 4 1284
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
RO 4-1284 is characterized principally as a potent and reversible inhibitor of VMAT2. researchgate.netresearchgate.netresearchgate.net This transporter is a crucial protein located on the membrane of synaptic vesicles within neurons. neurologylive.com Its main function is to pump monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), from the neuronal cytoplasm into these vesicles for storage and subsequent release. researchgate.netneurologylive.com By inhibiting VMAT2, RO 4-1284 disrupts this critical packaging process, which is the cornerstone of its mechanism of action. researchgate.netnih.gov
The interaction of RO 4-1284 with VMAT2 is distinguished by its reversible nature. researchgate.netnih.gov This characteristic differentiates it from other VMAT inhibitors like reserpine (B192253), which is known to bind irreversibly. nih.gov Studies have demonstrated that the effects of RO 4-1284 can be reversed after the compound is cleared, indicating a non-covalent and transient binding to the transporter. nih.gov For instance, research on amphetamine-induced dopamine efflux showed that the inhibitory effect of RO 4-1284 was abolished after washing the compound from the preparation, allowing dopamine signaling to return. nih.gov This reversibility is a key feature of its pharmacological profile. Pre-treatment with RO 4-1284 has been used in research to temporarily inhibit VMAT2, allowing for the study of its role in the effects of other substances like 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netresearchgate.net
RO 4-1284 demonstrates a high affinity for VMAT2. Its potency is quantified by its ability to displace specific radioligands that bind to the transporter. In competitive binding assays using rat synaptic vesicle membranes, RO 4-1284 was found to inhibit the binding of [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand. These experiments have determined its inhibitory constant (Ki), providing a precise measure of its binding affinity.
| Parameter | Value | Assay Details | Source |
|---|---|---|---|
| Inhibitory Constant (Ki) | 28 nM | Inhibition of [³H]DTBZ binding on rat synaptic vesicle membranes. | ncats.io |
This high affinity underscores its effectiveness as a tool compound in research to probe VMAT2 function. nih.govnih.gov In functional assays, concentrations of 10 μM RO 4-1284 are typically used to determine the nonspecific binding of other ligands, effectively blocking the vast majority of VMAT2 sites. nih.govnih.gov
Specificity and Reversibility of VMAT2 Interaction
Monoamine Depletion Mechanisms
The direct consequence of VMAT2 inhibition by RO 4-1284 is the disruption of monoamine storage, leading to the depletion of these neurotransmitters from their vesicular stores. nih.govannualreviews.org When VMAT2 is blocked, monoamines can no longer be sequestered into synaptic vesicles. This leaves them vulnerable in the cytoplasm, where they are subject to metabolic breakdown by enzymes such as monoamine oxidase (MAO). This ultimately results in a reduction in the amount of neurotransmitter available for release into the synapse upon neuronal activation.
RO 4-1284 significantly affects the neuronal storage and release of norepinephrine (also known as noradrenaline). Research has consistently shown that administration of RO 4-1284 leads to the depletion of norepinephrine in the brain. annualreviews.org By preventing its vesicular uptake, the compound causes an increase in the concentration of free norepinephrine in the neuronal cytoplasm. ahajournals.org This elevation of cytoplasmic norepinephrine can lead to nonexocytotic, carrier-mediated release, particularly under conditions of neuronal stress or energy depletion. ahajournals.orgahajournals.org Studies on isolated hearts have shown that in the presence of RO 4-1284, conditions that reverse the direction of the norepinephrine transporter can cause a release of the neurotransmitter that is independent of typical, vesicle-mediated exocytosis. ahajournals.org
The dopaminergic system is profoundly affected by RO 4-1284. The compound's inhibition of VMAT2 disrupts the vesicular storage of dopamine, which has been shown to abolish electrically stimulated dopamine release in the neostriatum. nih.govnih.gov This indicates that without the ability to package dopamine into vesicles, neurons cannot release it in response to normal physiological stimuli. nih.gov Furthermore, the mechanism of action for substances like amphetamine, which cause a reverse transport or efflux of dopamine through the dopamine transporter (DAT), is also dependent on VMAT2 function. Research has demonstrated that pre-treatment with RO 4-1284 essentially eliminates amphetamine-induced dopamine efflux, confirming that the process requires dopamine to be first moved from vesicles into the cytoplasm. nih.gov
RO 4-1284 effectively depletes vesicular stores of 5-hydroxytryptamine (5-HT), or serotonin. Studies using blood platelets, which serve as a model for serotonergic nerve terminals, show that RO 4-1284 inhibits the uptake and storage of 5-HT into intracellular storage organelles. nih.govnih.gov This action is consistent with its known role as a VMAT2 inhibitor. nih.gov In neurotoxicity studies, pre-treatment with RO 4-1284 has been found to prevent the long-term depletion of 5-HT caused by MDMA. researchgate.netresearchgate.net This protective effect is attributed to the initial depletion of vesicular 5-HT by RO 4-1284, which reduces the amount of neurotransmitter available for the toxic cascade initiated by MDMA. researchgate.net
| Monoamine | Effect of RO 4-1284 | Key Research Finding | Source |
|---|---|---|---|
| Norepinephrine (NA) | Depletes vesicular stores; increases cytoplasmic concentration. | Facilitates nonexocytotic release under conditions that reverse the norepinephrine transporter. | ahajournals.org |
| Dopamine (DA) | Depletes vesicular stores; blocks storage-dependent release. | Abolishes both electrically stimulated and amphetamine-induced dopamine release. | nih.govnih.gov |
| 5-Hydroxytryptamine (5-HT) | Inhibits uptake into storage organelles, leading to depletion. | Prevents long-term serotonergic deficits induced by MDMA through initial depletion of vesicular stores. | researchgate.netresearchgate.net |
Impact on Dopamine (DA) Storage and Release
Reserpine-Like Effects and Comparative Pharmacology of RO 4-1284
The compound RO 4-1284, a derivative of benzoquinolizine, is primarily recognized for its potent and specific interaction with the vesicular monoamine transporter 2 (VMAT2). ncats.io Its pharmacological profile is frequently characterized by its "reserpine-like" effects, stemming from its ability to disrupt the storage of monoamine neurotransmitters. ncats.ionih.govhres.ca This action leads to the depletion of key biogenic amines such as norepinephrine, dopamine, and serotonin from their storage vesicles in presynaptic neurons. annualreviews.orgwikipedia.org
The fundamental mechanism involves the inhibition of VMAT2, a transport protein responsible for pumping cytosolic monoamines into synaptic vesicles against a concentration gradient. wikipedia.org By blocking this transporter, RO 4-1284 leaves monoamines vulnerable to metabolic breakdown in the cytoplasm, thereby preventing their subsequent release into the synaptic cleft. nih.gov This depletion of neurotransmitter stores is the cornerstone of its physiological and behavioral effects. umich.edunih.gov
A defining characteristic that distinguishes RO 4-1284 from reserpine is its duration of action. Research indicates that RO 4-1284 is a reversible and short-acting inhibitor of VMAT2. nih.govresearchgate.net In comparative studies, the effects of RO 4-1284 on brain monoamine levels peaked approximately one hour after administration and substantially diminished within six hours. umich.edu This contrasts sharply with the action of reserpine, which is known to be a long-lasting, quasi-irreversible inhibitor of VMAT2, with effects that can persist for days. umich.edunih.gov Despite this difference in duration, studies have suggested that both compounds compete for the same receptor sites on the VMAT. umich.edu
Table 1: Comparative Profile of VMAT2 Inhibitors
| Feature | RO 4-1284 | Reserpine |
|---|---|---|
| Primary Target | Vesicular Monoamine Transporter 2 (VMAT2) ncats.io | Vesicular Monoamine Transporter 2 (VMAT2) tocris.com |
| Mechanism | Inhibition of monoamine transport into synaptic vesicles wikipedia.org | Inhibition of monoamine transport into synaptic vesicles tocris.com |
| Effect | Depletion of monoamine stores (e.g., norepinephrine, serotonin) annualreviews.orgumich.edu | Depletion of monoamine stores tocris.com |
| Reversibility | Reversible nih.govresearchgate.net | Quasi-irreversible umich.edu |
| Duration of Action | Short-acting (effects diminish within hours) umich.edu | Long-acting (effects can last for days) umich.edu |
In comparative pharmacological studies, RO 4-1284 has been evaluated alongside other psychoactive agents. When compared with neuroleptic drugs like chlorpromazine (B137089) and haloperidol, RO 4-1284 demonstrates a more potent inhibition of ATP-dependent noradrenaline uptake into chromaffin granule membranes. nih.gov However, its mechanism appears more selective. For instance, RO 4-1284 exhibits a considerably weaker effect on the uptake of tryptamine (B22526) compared to neuroleptics. nih.gov Chlorpromazine, in contrast, inhibits both noradrenaline and tryptamine uptake with similar potency. nih.gov This suggests that while both classes of drugs interact with monoamine storage processes, their precise mechanisms of action at the granular membrane level differ. nih.gov The inhibition of noradrenaline uptake by RO 4-1284 has been characterized as noncompetitive. nih.gov
Research has quantified the inhibitory potency of RO 4-1284, showing it inhibits the binding of the VMAT2 ligand [³H]dihydrotetrabenazine ([³H]DTBZ) with a Ki (inhibition constant) of 28 nM. ncats.io Another study determined its Ki for inhibiting [³H]dopamine uptake via VMAT2 to be 18 nM. researchgate.net Studies exploring the behavioral consequences of monoamine depletion by RO 4-1284 found that the resulting sedative effects correlated more closely with the depression of brain norepinephrine than with the depletion of serotonin. umich.edu
Table 2: Differential Inhibitory Effects on Monoamine Uptake in Chromaffin Granule Membranes
| Compound | Inhibition of Noradrenaline Uptake | Inhibition of Tryptamine Uptake |
|---|---|---|
| RO 4-1284 | High Potency nih.gov | Low Potency nih.gov |
| Reserpine | High Potency nih.gov | Not specified, but grouped with RO 4-1284 as more potent on NA uptake than neuroleptics. |
| Chlorpromazine | Lower Potency (than Reserpine-like drugs) nih.gov | Similar Potency to its own effect on Noradrenaline nih.gov |
| Haloperidol | Lower Potency (than Reserpine-like drugs) nih.gov | Lower Potency than its own effect on Noradrenaline nih.gov |
Pharmacological Investigations of Ro 4 1284 in Preclinical Models
Modulation of Neurotransmitter Dynamics in Animal Systems
RO 4-1284 exerts profound and rapid effects on the storage, release, and metabolism of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).
RO 4-1284 is a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.govresearchgate.net VMAT2 is a protein located on the membrane of synaptic vesicles responsible for packaging monoamine neurotransmitters from the neuronal cytoplasm into the vesicles for storage and subsequent release. researchgate.net By inhibiting VMAT2, RO 4-1284 effectively blocks this sequestration process. ncats.ionih.gov This action leads to a rapid depletion of monoamines from their vesicular stores. nih.govnih.gov
This mechanism is often described as "reserpine-like," though a key difference is the rapid onset and shorter duration of action of RO 4-1284. nih.govnih.gov Studies in rats have demonstrated that within one hour of administration, RO 4-1284 can reduce forebrain norepinephrine (NA) and 5-hydroxytryptamine (5-HT) by 99% and dopamine (DA) by 90%. nih.gov Similarly, it has been shown to deplete epinephrine (B1671497) in the rat hypothalamus. nih.gov This disruption of vesicular storage results in an accumulation of monoamines within the neuronal cytoplasm, making them available for metabolic degradation or non-exocytotic release. ahajournals.org
| Parameter | Finding | Source |
|---|---|---|
| VMAT2 Inhibition (Ki) | Inhibits [3H]DTBZ binding with a Ki of 28 nM. | ncats.io |
| VMAT2 Inhibition (Ki) | Inhibits [3H]DA uptake with a Ki of 18 nM. | researchgate.net |
| Monoamine Depletion | Reduces rat forebrain NA and 5-HT by 99% and DA by 90% within 1 hour. | nih.gov |
| Monoamine Depletion | Significantly reduces both DA and 5-HT levels within 1 hour of treatment. | nih.gov |
The accumulation of cytosolic monoamines caused by RO 4-1284 has complex effects on neurotransmitter release. Under conditions where the neuronal uptake transporter's normal function is compromised, such as by inhibiting Na+,K+-ATPase, the increased cytoplasmic concentration of norepinephrine can drive a reversal of the transporter. ahajournals.org This results in a calcium-independent, non-exocytotic release of the neurotransmitter from the nerve ending. ahajournals.orgahajournals.org This carrier-mediated efflux is a key mechanism by which RO 4-1284 can induce neurotransmitter release outside the typical synaptic vesicle fusion process. ahajournals.org
Conversely, RO 4-1284 has also been shown to augment the exocytotic (vesicular) release of norepinephrine during nerve stimulation. nih.gov In isolated guinea pig hearts, RO 4-1284 increased the overflow of norepinephrine mediated by nerve stimulation. nih.gov This enhancement was even more pronounced in hearts from animals pretreated with the monoamine oxidase inhibitor pargyline. nih.gov This suggests that by increasing the amount of newly synthesized monoamines in the cytoplasm that can be immediately packaged and released, RO 4-1284 can, under certain circumstances, enhance the exocytotic process.
By preventing the sequestration of monoamines into vesicles, RO 4-1284 leaves them vulnerable to enzymatic degradation in the cytoplasm, primarily by monoamine oxidase (MAO). nih.gov This leads to a significant shift in the metabolic profile of these neurotransmitters. Studies have shown that treatment with RO 4-1284 increases the levels of key monoamine metabolites. For instance, it elevates the total concentration of 3,4-dihydroxyphenylacetic acid (DOPAC), the primary metabolite of dopamine. oup.com This increase in total DOPAC reflects the heightened degradation of cytosolic dopamine. oup.com
Similarly, RO 4-1284 administration increases the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to serotonin, which is an index of serotonin turnover and metabolism. capes.gov.br In isolated rat hearts, disturbing vesicular storage with RO 4-1284 led to a high release of dihydroxyphenylglycol (DOPEG), the main neuronal metabolite of norepinephrine, indicating an increased free axoplasmic concentration and subsequent degradation of the amine. ahajournals.org
| Metabolite | Effect | System/Model | Source |
|---|---|---|---|
| DOPAC (from Dopamine) | Elevated total concentrations. | Synaptosomes | oup.com |
| 5-HIAA (from Serotonin) | Increased 5-HIAA/serotonin ratio. | Rat Brain | capes.gov.br |
| DOPEG (from Norepinephrine) | High release observed. | Isolated Perfused Rat Heart | ahajournals.org |
Influence on Exocytotic and Non-Exocytotic Neurotransmitter Release
Behavioral Phenotypes Induced by RO 4-1284 for Research Paradigms
The profound depletion of central monoamines by RO 4-1284 induces distinct and reproducible behavioral phenotypes in animal models, making it a valuable tool for studying motor control and the pharmacology of drugs that modulate dopaminergic and other monoaminergic systems.
Administration of RO 4-1284 reliably induces a state of reduced spontaneous motor activity, known as hypolocomotion, in mice. nih.govrgoc.nl This effect is primarily attributed to the depletion of dopamine in brain regions critical for motor control, such as the striatum. nih.govnih.gov In rats, RO 4-1284 is used to induce catalepsy, a behavioral state characterized by a failure to correct an externally imposed posture. nih.govnih.gov This cataleptic state is a well-established animal model used to screen for the functional properties of antipsychotic drugs and to investigate the pathophysiology of movement disorders. nih.gov Researchers utilize the reversal of RO 4-1284-induced hypolocomotion or catalepsy as a method to assess the efficacy of potential therapeutic agents, such as dopamine agonists or phosphodiesterase inhibitors. nih.govnih.gov
In addition to its effects on motor activity, RO 4-1284 induces clear physiological signs related to the disruption of the autonomic nervous system. One of the most characteristic effects observed in mice and other experimental animals is ptosis, which is the drooping of the upper eyelid. nih.govscispace.com Another consistently observed sign is miosis, or constriction of the pupil. nih.govscispace.comtaylorfrancis.com These effects are thought to result from the depletion of norepinephrine in the central and peripheral sympathetic nervous systems, which are responsible for maintaining eyelid elevation and pupil dilation. wikipedia.org The induction of ptosis and miosis by RO 4-1284 serves as a simple and reliable in vivo indicator of its central monoamine-depleting action. nih.gov
Effects on Hypothermia in Animal Models
In preclinical studies, administration of RO 4-1284 has been consistently shown to induce a state of hypothermia in animal models. Research in mice has identified intense hypothermia as one of the principal symptoms following the administration of the compound. ncats.ionih.gov This effect is attributed to the compound's potent monoamine-depleting action, which disrupts the central nervous system's ability to regulate body temperature. nih.gov The hypothermic response is a key observable metric in studies investigating the antagonism of RO 4-1284's effects by other pharmacological agents. nih.gov
| Effect | Animal Model | Observation | Reference |
| Hypothermia | Mice, Rats | Chronic administration leads to intense hypothermia. | ncats.ionih.gov |
| Sedation | Mice | The compound produces sedation. | nih.gov |
| Ptosis | Mice | Drooping of the upper eyelid is observed. | nih.gov |
| Miosis | Mice | Constriction of the pupil is noted. | nih.gov |
Induction of Akinesia and Blepharospasm
RO 4-1284 is widely used in animal models to induce motor deficits that mimic symptoms of certain neurological disorders. Its ability to deplete catecholamine and 5-HT stores leads to the development of akinesia (a loss or impairment of the power of voluntary movement) and blepharospasm (involuntary, forcible closure of the eyelids). nih.govwindows.netresearchgate.net Specifically, acute treatment with RO 4-1284 in rodents can produce a state of rapid and repeated eye blinking, serving as an experimental model for blepharospasm. researchgate.net These effects are linked to the depletion of dopamine, and this model is frequently used to test potential therapeutic interventions for dystonia and parkinsonism-related symptoms. nih.govresearchgate.net
Modulation of Seizure Latencies in Genetically Predisposed Models
The compound's influence on seizure susceptibility has been explored in genetically epilepsy-prone rat (GEPR) models. Studies show that RO 4-1284 treatment affects convulsions, with responses being sex-dependent. nih.gov By depleting central nervous system monoamines, the compound alters the thresholds and latencies for seizures, particularly audiogenic seizures (seizures induced by loud sound). researchgate.netresearchgate.net Research in these models helps to elucidate the role of noradrenergic and serotonergic systems in determining seizure susceptibility and severity. nih.gov For instance, the depletion of norepinephrine is linked to changes in convulsive reactivity. nih.govphysiology.org RO 4-1284 has also been shown to enhance electroshock-induced seizures. oup.com
Effects on Specific Biological Systems in Animal Models
Influence on Aqueous Humor Dynamics and Intraocular Pressure Regulation
In ophthalmological research, RO 4-1284 has demonstrated a significant impact on aqueous humor dynamics in rabbit eyes. Topical application of the compound results in a marked depression of intraocular pressure (IOP). arvojournals.org This hypotensive effect is primarily due to a reduction in the rate of aqueous humor formation. arvojournals.org While it effectively lowers IOP, this is partially counteracted by a small decrease in the facility of outflow. arvojournals.org The mechanism of action, though similar in outcome to other agents like reserpine (B192253), is distinct and cannot be interpreted solely through changes in norepinephrine levels in the ciliary body. arvojournals.org
| Parameter | Effect of RO 4-1284 in Rabbit Eyes | Reference |
| Intraocular Pressure (IOP) | Significant depression | arvojournals.org |
| Aqueous Humor Formation Rate | Depression | arvojournals.org |
| Facility of Outflow | Small decrease | arvojournals.org |
Academic Research Methodologies Employing Ro 4 1284
In Vitro Assays for VMAT2 Binding and Inhibition Studies
In vitro methodologies are fundamental for characterizing the direct interaction of compounds with their molecular targets. In the study of VMAT2, RO 4-1284 is frequently employed in assays using isolated cellular components to quantify binding affinities and functional inhibition.
Radioligand Binding Techniques (e.g., [3H]DTBZ binding)
Radioligand binding assays are a cornerstone for studying the interaction between a ligand and a receptor or transporter. These techniques use a radioactively labeled compound (radioligand) that binds with high affinity and specificity to the target of interest. For VMAT2, the radioligand [³H]dihydrotetrabenazine ([³H]DTBZ) is routinely used to probe the transporter's high-affinity binding site. nih.gov
In this context, RO 4-1284 is used in two primary ways:
To Determine its Own Binding Affinity: Researchers measure the ability of unlabeled RO 4-1284 to displace [³H]DTBZ from its binding site on VMAT2. This competition allows for the calculation of RO 4-1284's inhibitory constant (Ki), a measure of its binding affinity. Studies using synaptic vesicle membranes prepared from rat brain have determined the Ki of RO 4-1284 for the [³H]DTBZ binding site to be 28 nM. ncats.io
As a Tool to Define Nonspecific Binding: In binding assays for other novel compounds, RO 4-1284 is used at a high concentration (e.g., 20 µM) to saturate all specific VMAT2 binding sites. nih.govnih.gov The radioactivity measured in the presence of this excess RO 4-1284 represents nonspecific binding to other cellular components. Subtracting this value from the total binding (measured in the absence of RO 4-1284) yields the specific binding of the radioligand to VMAT2. nih.govnih.gov This procedure is critical for accurately characterizing new potential VMAT2 inhibitors. nih.govnih.gov
Table 1: VMAT2 Binding and Inhibition Data for RO 4-1284
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Inhibitory Constant (Ki) vs. [³H]DTBZ | 28 nM | Radioligand Binding | ncats.io |
| Inhibitory Constant (Ki) vs. [³H]DA Uptake | 18 nM | Vesicular Uptake | researchgate.net |
Synaptosomal Preparations for Monoamine Uptake/Release Assays
Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue. jneurosci.org They retain functional machinery for neurotransmitter uptake, storage, and release, making them an excellent in vitro model. In these assays, RO 4-1284 is used to specifically block VMAT2-mediated transport of monoamines from the synaptosomal cytoplasm into synaptic vesicles.
For instance, in vesicular uptake assays, synaptosomes are incubated with a radiolabeled monoamine, such as [³H]dopamine ([³H]DA). The amount of radioactivity accumulated within the vesicles is then measured. To distinguish VMAT2-mediated uptake from other processes, parallel experiments are conducted in the presence of a high concentration of RO 4-1284 (e.g., 10 µM). nih.govnih.gov The uptake measured under these conditions is considered nonspecific, and subtracting it from the total uptake provides the VMAT2-specific transport value. nih.govnih.gov
Furthermore, by inhibiting VMAT2 with RO 4-1284, researchers can study the downstream consequences on monoamine metabolism. Inhibition of vesicular sequestration leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to enzymatic degradation by monoamine oxidase (MAO). Studies using synaptosomes have shown that RO 4-1284-induced inhibition of VMAT2 leads to a decrease in synaptosomal dopamine (B1211576) content and a corresponding increase in the concentration of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). oup.comoup.com
In Vivo Neurochemical Profiling
In vivo studies allow for the examination of a compound's effects within a living organism, providing a more complex and physiologically relevant understanding of its neurochemical profile. RO 4-1284 is used in several in vivo techniques to probe the role of vesicular storage in neurotransmitter dynamics.
High-Performance Liquid Chromatography (HPLC) for Monoamine and Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and specific method for quantifying the levels of monoamines (like dopamine and serotonin) and their metabolites in brain tissue samples or dialysates. oup.comnih.govresearchgate.netturkjps.org Following in vivo administration of RO 4-1284, researchers can collect brain tissue at various time points, process it, and analyze the neurochemical content using HPLC-ECD.
Table 2: Applications of RO 4-1284 in In Vivo Neurochemical Studies
| Technique | Application of RO 4-1284 | Key Finding | Reference |
|---|---|---|---|
| HPLC-ECD | Inhibitor of VMAT2 to study monoamine metabolism. | Decreases synaptosomal dopamine and increases its metabolite, DOPAC. | oup.comoup.com |
| Microdialysis | Used as a tool to study the role of vesicular stores in maintaining extracellular neurotransmitter levels. | Validated as a technique to monitor extracellular analytes. amuzainc.commicrodialysis.com | amuzainc.commicrodialysis.com |
| Fast-Scan Cyclic Voltammetry (FSCV) | Pharmacological tool to confirm the vesicular origin of neurotransmitter release. | Attenuates electrically-evoked serotonin (B10506) release, confirming its vesicular nature. | frontiersin.orgnih.gov |
Microdialysis for Extracellular Neurotransmitter Monitoring
In vivo microdialysis is a technique used to continuously sample the chemical environment of the extracellular space in the brain of a freely moving animal. microdialysis.comakdeniz.edu.tr A small, semi-permeable probe is implanted into a specific brain region. A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including neurotransmitters, to diffuse across the membrane and be collected for analysis, typically by HPLC. amuzainc.commicrodialysis.comsygnaturediscovery.com
In the context of RO 4-1284 research, microdialysis can be used to monitor how the depletion of vesicular monoamine stores affects their ambient, tonic levels in the synaptic cleft. It allows for the investigation of the dynamic interplay between vesicular storage, reuptake transporters, and extracellular neurotransmitter concentrations over time following pharmacological challenge with RO 4-1284.
Voltammetry for Subsecond Neurotransmitter Release Measurement
Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique that offers unparalleled temporal resolution, allowing for the measurement of neurotransmitter release and uptake on a subsecond timescale. nih.govacs.org A carbon-fiber microelectrode is implanted into a brain region of interest, and a rapidly scanning voltage is applied, causing the oxidation of electroactive molecules like dopamine and serotonin. The resulting current is directly proportional to the neurotransmitter concentration. nih.gov
RO 4-1284 is a crucial pharmacological tool in FSCV experiments to validate the source of the detected signal. Since FSCV measures the release of neurotransmitters into the extracellular space, it is essential to confirm that this release originates from synaptic vesicles (a process known as exocytosis). By administering RO 4-1284 to deplete the vesicular pool of monoamines, researchers can test whether the electrically-evoked signal is diminished. Studies have shown that RO 4-1284 significantly attenuates the evoked release of serotonin, providing direct evidence that the measured signal is indeed due to the release of vesicular contents. frontiersin.orgnih.gov This confirms that the observed neurotransmission is vesicular in nature. frontiersin.orgnih.gov
Preclinical Behavioral Pharmacology Models
In behavioral pharmacology, RO 4-1284 is frequently used to induce specific behavioral states in animal models, primarily rodents. These models are crucial for screening and characterizing the functional effects of novel therapeutic compounds, especially those targeting monoaminergic systems.
RO 4-1284 is widely employed to induce conditions of reduced motor activity, such as akinesia (a loss or impairment of the power of voluntary movement) and catalepsy (a state of immobility and muscular rigidity). nih.gov By depleting dopamine in brain regions critical for motor control, like the striatum, RO 4-1284 provides a robust model for studying motor deficits associated with conditions like Parkinson's disease. frontiersin.org Research has shown that administration of RO 4-1284 in mice can lead to a profound, though reversible, state of catalepsy and akinesia. nih.gov
This induced state serves as a functional baseline against which the efficacy of potential therapeutic agents can be measured. For instance, studies investigating phosphodiesterase 10A (PDE10A) inhibitors use the RO 4-1284-induced catalepsy model in rats to evaluate the motor-stimulating effects of these new compounds. nih.gov Researchers quantify the ability of a test compound to reverse the catalepsy, providing a measure of its functional activity. In these models, catalepsy is often scored based on the animal's ability to move or correct an externally imposed posture. Similarly, RO 4-1284 is used to induce hypolocomotion (decreased movement) in mice, which can be reversed by compounds that enhance dopaminergic signaling. nih.gov The prevention of RO 4-1284-induced akinesia is another key measure used to test the preclinical efficacy of potential antidepressants. qcg.com.au
Interactive Table 1: Reversal of RO 4-1284-Induced Catalepsy in Rats by PDE1A Inhibitors
This table presents data on the efficacy of various compounds in reversing catalepsy induced by RO 4-1284, as measured by the dose required to achieve 50% reversal (ED₅₀).
Beyond its effects on gross motor function, RO 4-1284 induces a range of observable and quantifiable reflexive responses. These symptoms are primarily linked to the depletion of norepinephrine (B1679862) in the peripheral and central nervous systems. The most commonly studied of these responses are ptosis (a drooping of the upper eyelid) and miosis (constriction of the pupil). archive.orgresearchgate.net
The induction of these symptoms by RO 4-1284 is so reliable that it has become a standard pharmacological tool. The antagonism or prevention of RO 4-1284-induced ptosis is a classic screening method for identifying potential antidepressant activity in novel compounds. Other reflexive responses noted in research include blepharospasm (involuntary tight closure of the eyelids) and diarrhea. qcg.com.audrugbank.com The presence and severity of these signs provide researchers with a simple, non-invasive method to confirm the biological activity of RO 4-1284 and to assess the functional impact of other co-administered drugs. drugbank.com
Interactive Table 2: Reflexive Responses Induced by RO 4-1284 in Animal Models
This table summarizes the key reflexive symptoms reported in the literature following the administration of RO 4-1284.
Assessments of Motor Activity and Catalepsy
Electrophysiological Techniques for Neuronal Function Assessment
Electrophysiology is the study of the electrical properties of biological cells and tissues, which in neuroscience involves measuring the electrical activity of neurons, such as action potentials and local field potentials. researchgate.netfrontiersin.org These techniques are fundamental for understanding how neuronal circuits process information and how drugs alter neuronal function.
While direct electrophysiological studies detailing changes in neuronal firing rates immediately following RO 4-1284 administration are not extensively detailed in the available literature, its use is critical in in vitro models that explore the consequences of monoamine depletion on neuronal processes. RO 4-1284 is used to disturb the storage function of neuronal vesicles, leading to an increase in the cytoplasmic concentration of neurotransmitters like noradrenaline. nih.govahajournals.org This manipulation is a key step in studies designed to investigate non-exocytotic, carrier-mediated neurotransmitter release, a process which is itself an electrical event involving the flow of ions across the neuronal membrane. nih.govahajournals.org
For example, in studies using isolated heart tissue, RO 4-1284 is applied to inhibit the vesicular catecholamine transporter, which results in a high concentration of free noradrenaline in the cytoplasm of sympathetic neurons. nih.govahajournals.org Researchers can then use electrophysiological principles or other techniques to study how this state, combined with other manipulations like Na+/K+-ATPase inhibition, leads to neurotransmitter efflux through the uptake carrier operating in reverse. nih.govahajournals.org Furthermore, RO 4-1284 is employed in in vitro cell culture preparations to block the accumulation of monoamines into vesicles, allowing for the study of transporter activity and other cellular mechanisms using fluorescence or other imaging modalities that are often correlated with electrophysiological states.
Although a study may not apply a microelectrode to directly measure single-unit activity in response to RO 4-1284, the compound is integral to creating the necessary cellular conditions to investigate fundamental electrical and transport properties of neurons.
Future Directions and Advanced Research Applications
Development of Advanced Analogues as Pharmacological Probes
The future of VMAT2-targeted research heavily relies on the development of novel chemical probes with enhanced properties. While RO 4-1284 is a valuable tool, the creation of advanced analogues could offer greater selectivity, varied potency, and improved pharmacokinetic profiles. Research into structurally related compounds, such as tetrabenazine (B1681281) and lobeline, provides a roadmap for this development. vulcanchem.comresearchgate.net
Scientists are exploring modifications to the core benzoquinolizine structure, which RO 4-1284 shares with tetrabenazine. vulcanchem.comresearchgate.net The goal is to synthesize analogues with differential affinity for VMAT2, potentially allowing for finer control over monoamine depletion. For instance, research on lobelane (B1250731), a derivative of lobeline, has focused on creating analogues that increase selectivity for VMAT2 while eliminating affinity for other targets like nicotinic acetylcholine (B1216132) receptors. researchgate.net Similar strategies could be applied to the RO 4-1284 scaffold. Computational modeling predicts that structural changes, such as the addition of specific chemical moieties, could enhance properties like water solubility or binding affinity. nih.gov The development of such advanced analogues would provide researchers with a more diverse toolkit to probe the nuanced functions of VMAT2.
| Compound Family | Parent Compound | Research Goal for Analogues | Reference |
| Benzoquinolizine | Tetrabenazine, RO 4-1284 | Increased selectivity, varied potency, improved pharmacokinetics | vulcanchem.comresearchgate.net |
| Lobelia Alkaloid | Lobeline | Increased VMAT2 selectivity, elimination of off-target effects | researchgate.netnih.gov |
Elucidating Novel VMAT2-Mediated Pathways
RO 4-1284 is pivotal in uncovering the complex and sometimes non-obvious roles of VMAT2 in neuronal function and pathology. Beyond its primary function of packaging neurotransmitters, VMAT2 is implicated in pathways related to neuroprotection and drug-induced neurotoxicity. Studies using RO 4-1284 have been crucial in dissecting these mechanisms.
For example, research has shown that pretreating with RO 4-1284 can protect against the long-term serotonergic neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA). nih.gov This protective effect is attributed to the initial depletion of monoamine stores, which prevents MDMA from causing a massive, damaging release of neurotransmitters. nih.govnih.gov This demonstrates that VMAT2 activity is a critical upstream step in the cascade of events leading to MDMA neurotoxicity.
Furthermore, studies involving the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, have revealed a protective role for VMAT2. nih.gov By inhibiting VMAT2 with RO 4-1284, researchers observed enhanced MPP+ toxicity in rats. nih.gov This finding supports the hypothesis that the sequestration of toxins like MPP+ into vesicles by VMAT2 is a neuroprotective mechanism, shielding the neuron from their damaging effects in the cytoplasm. nih.gov Future research will likely continue to use RO 4-1284 to explore VMAT2's role in other neurodegenerative processes and its interactions with various neuroactive substances.
Integration with Optogenetic and Chemogenetic Methodologies for Circuit Analysis
The convergence of pharmacology with cutting-edge neuroscience techniques like optogenetics and chemogenetics promises a new level of precision in studying brain circuits. frontiersin.org These methods allow researchers to control the activity of specific, genetically defined populations of neurons with light (optogenetics) or designer drugs (chemogenetics). d-nb.infopressbooks.pub
While direct studies combining RO 4-1284 with these techniques are still emerging, the potential is immense. Researchers could, for instance, use optogenetics to activate a specific dopaminergic pathway and simultaneously use RO 4-1284 to investigate how the depletion of vesicular dopamine (B1211576) affects the function of that specific circuit. This would allow for an unprecedented level of analysis, linking neurotransmitter storage dynamics to the activity of defined neural ensembles and resultant behaviors. nih.govnih.gov
Chemogenetics, which often utilizes Designer Receptors Exclusively Activated by a Designer Drug (DREADDs), offers another avenue. pressbooks.pub One could use a DREADD to chronically activate a set of neurons and then administer RO 4-1284 to determine the role of VMAT2-mediated neurotransmitter release in the long-term adaptations of that circuit. Such experiments could provide profound insights into the neural circuit mechanisms underlying psychiatric and neurological disorders. frontiersin.org
| Technique | Method of Neuronal Control | Potential Integration with RO 4-1284 | Reference |
| Optogenetics | Light-sensitive ion channels (e.g., Channelrhodopsin) | Investigate the role of vesicular storage in acutely activated, specific neural pathways. | nih.gov |
| Chemogenetics | Designer Receptors Activated by Designer Drugs (DREADDs) | Examine the impact of VMAT2 function on the long-term plasticity of specific, chronically modulated circuits. | frontiersin.orgpressbooks.pub |
Computational Modeling and In Silico Approaches to VMAT2 Interactions
Understanding how RO 4-1284 interacts with VMAT2 at a molecular level is crucial for interpreting its effects and for designing new drugs. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), and computational modeling are beginning to provide a high-resolution view of the VMAT2 transporter. elifesciences.orgelifesciences.org
Cryo-EM structures of VMAT2 bound to related inhibitors like tetrabenazine have revealed the complex architecture of the transporter and the specific binding pockets for these drugs. elifesciences.orgbiorxiv.org These structures show how inhibitors lock the transporter in a specific conformation, preventing it from cycling and transporting neurotransmitters. elifesciences.org Although a structure of RO 4-1284 bound to VMAT2 is not yet available, the existing models for similar compounds provide a strong foundation for in silico docking studies.
Using molecular dynamics simulations, researchers can model the dynamic interactions between RO 4-1284 and VMAT2, predicting binding energies and identifying key amino acid residues involved in the interaction. biorxiv.org This computational work can guide future mutagenesis studies to experimentally validate the binding site and mechanism of action. These approaches will not only deepen our understanding of RO 4-1284's function but also accelerate the rational design of novel VMAT2-targeting therapeutics. elifesciences.org
Contribution to Understanding Fundamental Neurotransmitter Homeostasis Mechanisms
RO 4-1284 remains a cornerstone tool for investigating the fundamental principles of neurotransmitter homeostasis—the dynamic balance of synthesis, packaging, release, reuptake, and degradation that governs synaptic communication. By selectively and reversibly disrupting the first step of neurotransmitter release—packaging into vesicles—RO 4-1284 allows researchers to probe the downstream consequences and compensatory mechanisms.
Studies have shown that merely depleting vesicles with RO 4-1284 does not, by itself, cause a significant efflux of dopamine into the synapse. nih.gov However, in the presence of a substance like amphetamine, which reverses the dopamine transporter (DAT), the prior depletion of vesicles by RO 4-1284 is a prerequisite for the massive dopamine release that ensues. nih.govresearchgate.net This elegantly demonstrates that it is the concerted action on both VMAT2 and DAT that underlies amphetamine's powerful effects, highlighting the critical role of vesicular storage in controlling cytoplasmic neurotransmitter levels. researchgate.net
This research underscores how VMAT2 acts as a crucial buffer and regulator within the neuron. Disrupting this system with RO 4-1284 has helped to clarify its role in protecting against toxin-induced damage and in mediating the effects of drugs of abuse. nih.govnih.gov The continued use of RO 4-1284 will be essential for building a complete picture of the intricate regulatory networks that maintain the delicate balance of monoamine neurotransmission required for normal brain function. oatext.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing RO 4-1284 with high purity?
- Methodological Answer: Synthesis should follow reproducible protocols, including reaction optimization (e.g., solvent selection, temperature control) and purification via column chromatography. Characterization requires NMR (for structural confirmation), HPLC (for purity assessment ≥95%), and elemental analysis. Ensure detailed documentation of procedural steps to enable replication, as outlined in experimental reporting guidelines .
Q. How should researchers design in vitro experiments to evaluate RO 4-1284’s pharmacological activity?
- Methodological Answer: Use dose-response assays across multiple cell lines to assess potency (e.g., IC50 values). Include controls for solvent effects and cytotoxicity. Adopt the P-E/I-C-O framework: P (cell population), E/I (RO 4-1284 concentration range), C (vehicle control), O (measured activity, e.g., enzyme inhibition). Validate results with triplicate trials and statistical analysis (e.g., ANOVA) .
Q. What are the critical parameters for ensuring reproducibility in RO 4-1284 pharmacokinetic studies?
- Methodological Answer: Standardize animal models (species, age, sex), dosing routes (oral vs. intravenous), and sampling intervals. Use LC-MS/MS for plasma concentration analysis. Document environmental variables (e.g., fasting status, housing conditions) to minimize inter-study variability, per guidelines for experimental transparency .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on RO 4-1284’s efficacy across different cellular models?
- Methodological Answer: Conduct a systematic review to identify confounding factors (e.g., cell line genetic backgrounds, assay endpoints). Perform head-to-head comparisons under standardized conditions, controlling for passage number and culture media. Apply meta-analysis tools to quantify heterogeneity and identify moderating variables .
Q. What strategies are effective in optimizing RO 4-1284’s stability for long-term storage in preclinical studies?
- Methodological Answer: Perform accelerated stability testing under varied conditions (temperature, humidity, light exposure). Use stability-indicating HPLC methods to monitor degradation products. Consider lyophilization or formulation with stabilizers (e.g., cyclodextrins). Report degradation kinetics and storage recommendations in supplementary data .
Q. How should researchers address discrepancies in reported binding affinities of RO 4-1284 for its target receptors?
- Methodological Answer: Re-evaluate assay conditions (e.g., buffer pH, ion concentration, radioligand vs. fluorescence-based methods). Validate findings using orthogonal techniques (SPR, ITC) and cross-reference with structural data (e.g., crystallography or docking studies). Publish raw datasets to facilitate comparative analysis .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of RO 4-1284 in complex biological systems?
- Methodological Answer: Employ nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use mixed-effects models to account for biological variability in in vivo studies. Apply false discovery rate (FDR) corrections in omics-level data to minimize Type I errors .
Methodological Frameworks and Criteria
- PICO Framework : Apply Population (e.g., specific cell types), Intervention (RO 4-1284 dosage), Comparison (controls/analogs), Outcome (quantified activity) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (resource-aligned), Interesting (novel mechanisms), Novel (gap-addressing), Ethical (compliance with animal/human guidelines), and Relevant (therapeutic potential) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
